molecular formula C14H22Cl2N2O2S B2357574 9-Phenylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride CAS No. 2375259-60-0

9-Phenylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride

Cat. No.: B2357574
CAS No.: 2375259-60-0
M. Wt: 353.3
InChI Key: GXNHKRWMMQGNIU-UHFFFAOYSA-N
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Description

9-Phenylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride: is a complex organic compound with a molecular formula of C14H20N2O2S.2ClH

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the formation of intermediate compounds, followed by cyclization and oxidation reactions to achieve the final structure.

Industrial Production Methods: In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and specific solvents may also be necessary to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation may produce corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be employed in studying enzyme mechanisms or as a probe in biochemical assays. Its interaction with biological macromolecules can provide insights into cellular processes.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets may make it useful in drug design and discovery.

Industry: In industrial applications, this compound could be used in the production of advanced materials or as a component in chemical formulations.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The presence of the phenylimino group and the spirocyclic structure may allow it to bind to enzymes or receptors, influencing biological pathways.

Molecular Targets and Pathways: The compound may target enzymes involved in metabolic processes or receptors linked to signaling pathways. Its binding affinity and specificity can modulate the activity of these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

  • 9-(Methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride

  • 9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride

Uniqueness: The uniqueness of 9-Phenylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride lies in its phenyl group, which imparts distinct chemical and biological properties compared to its methyl or ethyl counterparts

Properties

IUPAC Name

9-phenylimino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S.2ClH/c17-19(16-13-4-2-1-3-5-13)10-6-14(7-11-19)12-15-8-9-18-14;;/h1-5,15H,6-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNHKRWMMQGNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=NC2=CC=CC=C2)(=O)CCC13CNCCO3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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